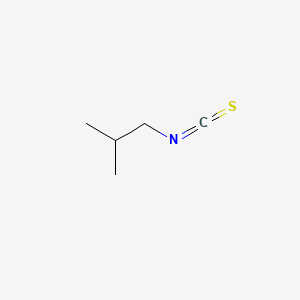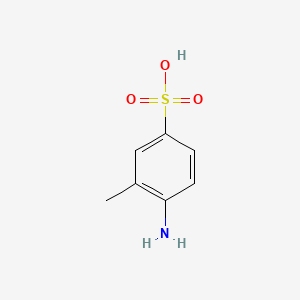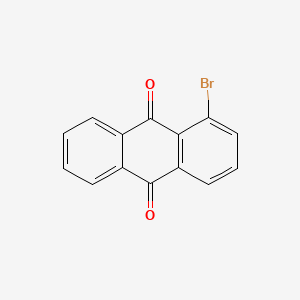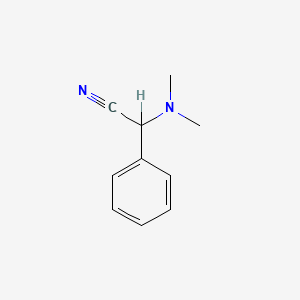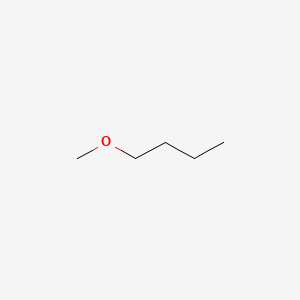
Butyl methyl ether
Overview
Description
Butyl methyl ether is a clear liquid that is less dense than water and slightly soluble in water . It is used as a gasoline additive . It is produced by the chemical reaction of methanol and isobutylene . It is also known as tert-Butyl methyl ether .
Synthesis Analysis
Butyl methyl ether can be synthesized by an acid-catalyzed reaction between methanol and isobutene . This method is commonly used for the synthesis of ethers . Another method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S N 2 reaction .Molecular Structure Analysis
The molecular formula of Butyl methyl ether is C5H12O . The IUPAC Standard InChI is InChI=1S/C5H12O/c1-3-4-5-6-2/h3-5H2,1-2H3 .Chemical Reactions Analysis
Butyl methyl ether can act as a base to form salts or addition compounds with strong acids . It may react violently with strong oxidizing agents . It oxidizes readily in air . It is relatively unreactive in other reactions, which typically involve the breaking of the carbon-oxygen bond .Physical And Chemical Properties Analysis
Butyl methyl ether is a clear liquid . It is less dense than water and slightly soluble in water . Its vapors are heavier than air . It may be toxic by inhalation or skin absorption and irritating to skin .Scientific Research Applications
Environmental Science: Remediation of Pollutants
MTBE has been extensively studied for its role in environmental science, particularly in the remediation of pollutants. It is used in the adsorption and oxidation processes to remove contaminants like methyl tert-butyl ether from the environment . Materials such as zeolite and activated carbon are commonly employed in these processes due to their high adsorption capacities .
Pharmaceutical Industry: Solvent and Extractant
In the pharmaceutical sector, MTBE serves as a solvent and extractant . It is utilized in the production of various drugs and can aid in the extraction of specific compounds during the manufacturing process .
Chemical Synthesis: Ether Synthesis
MTBE plays a crucial role in chemical synthesis, particularly in the Williamson ether synthesis . It acts as a reagent to produce ethers by reacting with alkyl halides . This synthesis is fundamental in creating a wide range of chemical products.
Materials Science: Polymer and Gel Production
In materials science, MTBE is involved in the production of polymers and gels . It is used as a reagent in the synthesis of various materials, contributing to the development of new material properties and applications .
Biochemistry: Lipid Extraction
MTBE is significant in biochemistry for lipid extraction . It allows for faster and cleaner recovery of lipids, which is essential for high-throughput lipidomics studies . This application is particularly important for the analysis of complex biological samples.
Industrial Uses: Fuel Additive
Industrially, MTBE is primarily used as a fuel additive to improve the octane rating of gasoline, which enhances engine performance and reduces emissions . It is also used as a solvent in industrial processes where handling other ethers is challenging due to safety and regulatory reasons .
Analytical Chemistry: Chromatography
In analytical chemistry, MTBE is employed as a chromatography solvent . It is particularly useful in gas chromatography for separating and analyzing compounds due to its volatility and solvent properties .
Renewable Energy: Biofuel Production
Lastly, MTBE’s role in renewable energy, specifically in biofuel production , is noteworthy. It is an efficient oxygenate that increases the oxygen content in fuels like gasoline and diesel, leading to more complete and cleaner combustion processes .
Mechanism of Action
Target of Action
Butyl methyl ether, also known as methyl tert-butyl ether (MTBE), is primarily used as a fuel additive . It is blended into gasoline to increase its octane rating and knock resistance, and reduce unwanted emissions . The primary targets of MTBE are the combustion engines where it is used. It interacts with the fuel mixture to enhance its combustion properties .
Mode of Action
MTBE, being an ether, is relatively unreactive towards most reagents, which makes it an excellent reaction solvent . The most common reaction of ethers like MTBE is the cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .
Biochemical Pathways
In the environment, MTBE is degraded by certain microorganisms . Not much is known about the mechanism of degradation . Some studies suggest that MTBE is converted to tert-butyl formate, which is then hydrolyzed to tert-butyl alcohol and formate .
Pharmacokinetics
MTBE can enter the human body through dermal, oral, and inhalation routes . Once inside the body, it is metabolized and eliminated. The elimination of MTBE by each route can be described well by a three-compartment model . TBA is very water-soluble and has a blood:air partition ratio of 462, reducing elimination by exhalation .
Result of Action
The primary result of MTBE’s action is the enhancement of gasoline’s combustion properties, leading to increased fuel efficiency and reduced emissions . In the human body, exposure to MTBE can lead to the formation of TBA, which may have potential health effects .
Safety and Hazards
Butyl methyl ether is highly flammable . It can act as a base to form salts or addition compounds with strong acids . It may react violently with strong oxidizing agents . It oxidizes readily in air to form unstable peroxides that may explode spontaneously . It may be toxic by inhalation or skin absorption and irritating to skin .
properties
IUPAC Name |
1-methoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-3-4-5-6-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBDYQVECUFKRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Record name | BUTYL METHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10705 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074559 | |
| Record name | Butane, 1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Butyl methyl ether appears as a clear liquid. Less dense than water and slightly soluble in water. Vapors heavier than air. May be toxic by inhalation or skin absorption and irritating to skin. Used as a gasoline additive., Clear liquid; [CAMEO] Clear colorless liquid; [Aldrich MSDS] | |
| Record name | BUTYL METHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10705 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Methoxybutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9493 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
139.0 [mmHg] | |
| Record name | 1-Methoxybutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9493 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Butyl methyl ether | |
CAS RN |
628-28-4 | |
| Record name | BUTYL METHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10705 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butyl methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ether, butyl methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl methyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







